Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate
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Overview
Description
Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethyl ester group and a hydroxy group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate typically involves the cyclization of appropriate precursorsThe reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-1H-pyrazole derivatives.
Reduction: Formation of ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(1-methyl-1H-pyrazol-3-yl)propanoate
- Ethyl 3-(1H-pyrazol-5-yl)propanoate
- Ethyl 3-(3-ethoxycarbonyl-1-phenyl-1H-pyrazol-4-yl)propanoate
Uniqueness
Ethyl 3-(3-hydroxy-1H-pyrazol-4-yl)propanoate is unique due to the presence of the hydroxy group at the 3-position of the pyrazole ring. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
CAS No. |
526197-44-4 |
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Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
ethyl 3-(3-oxo-1,2-dihydropyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O3/c1-2-13-7(11)4-3-6-5-9-10-8(6)12/h5H,2-4H2,1H3,(H2,9,10,12) |
InChI Key |
YMSJUFOLKMMZEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNNC1=O |
Origin of Product |
United States |
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